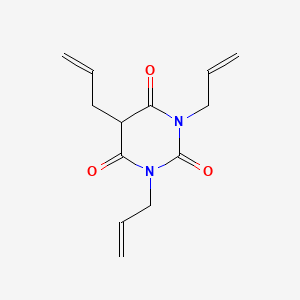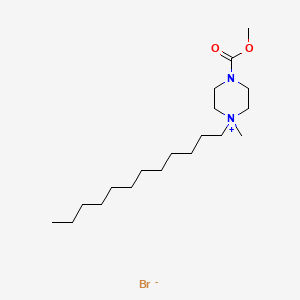
2-(Methyl(2-oxo-3-bornyl)amino)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 2859426 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2859426 typically involves a series of well-defined chemical reactions. One common method includes the condensation of primary amines with carbonyl compounds under mild reaction conditions. This process often results in the formation of secondary aldimines, which are then further processed to yield BRN 2859426 .
Industrial Production Methods
In an industrial setting, the production of BRN 2859426 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to control temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
BRN 2859426 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 2859426 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of BRN 2859426 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
BRN 2859426 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Wirkmechanismus
The mechanism of action of BRN 2859426 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can result in various biological responses, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
BRN 2859426 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate: Known for its stability and reactivity.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Used in various chemical reactions and industrial applications.
BRN 2859426 stands out due to its unique structure and versatile reactivity, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
92377-31-6 |
|---|---|
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide |
InChI |
InChI=1S/C14H24N2O2/c1-8(12(15)18)16(5)10-9-6-7-14(4,11(10)17)13(9,2)3/h8-10H,6-7H2,1-5H3,(H2,15,18)/t8?,9-,10?,14+/m0/s1 |
InChI-Schlüssel |
LZMCIWWELZYWLP-QHRZPBTMSA-N |
Isomerische SMILES |
CC(C(=O)N)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C |
Kanonische SMILES |
CC(C(=O)N)N(C)C1C2CCC(C1=O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)


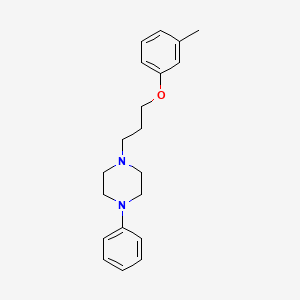


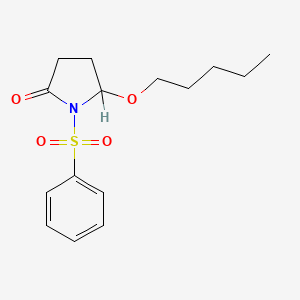
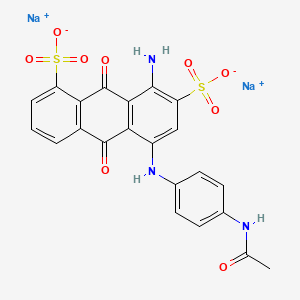
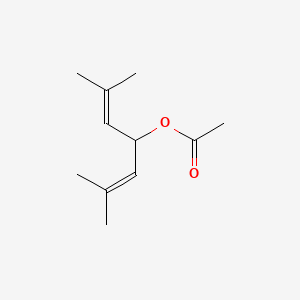
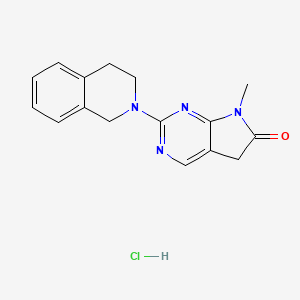
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

